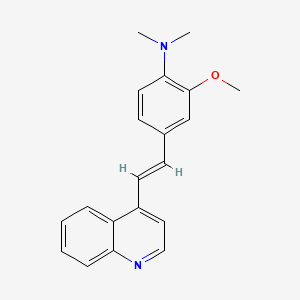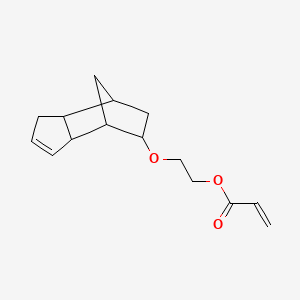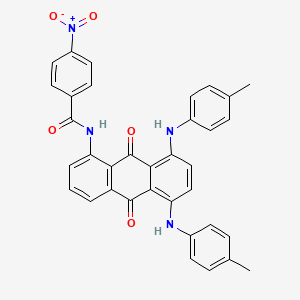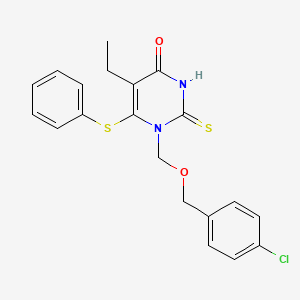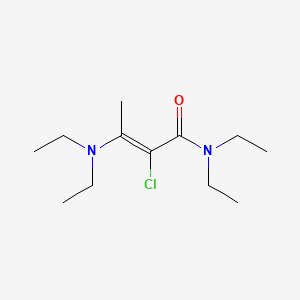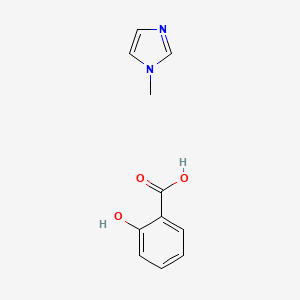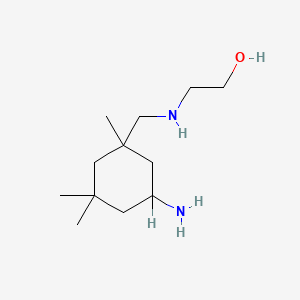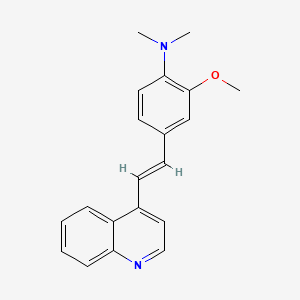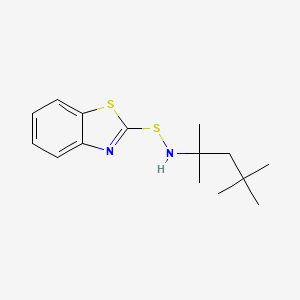
N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide is a chemical compound known for its applications in various industrial and scientific fields. It is characterized by its unique molecular structure, which includes a benzothiazole ring and a sulphenamide group attached to a tetramethylbutyl chain. This compound is often used as an accelerator in the vulcanization of rubber, enhancing the speed and efficiency of the process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide typically involves the reaction of benzothiazole-2-sulfenyl chloride with N-(1,1,3,3-tetramethylbutyl)amine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound, ensuring high purity and yield. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulphenamide group to a thiol group.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide has a wide range of applications in scientific research:
Chemistry: Used as an accelerator in the vulcanization of rubber, improving the mechanical properties of rubber products.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Employed in the production of high-performance rubber materials used in automotive and aerospace industries.
Mecanismo De Acción
The mechanism of action of N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide involves its interaction with rubber polymers during the vulcanization process. The compound acts as an accelerator, facilitating the cross-linking of polymer chains through the formation of sulfur bridges. This results in enhanced mechanical properties such as elasticity, strength, and durability.
Comparación Con Compuestos Similares
Similar Compounds
N-Cyclohexylbenzothiazole-2-sulphenamide: Another accelerator used in rubber vulcanization, but with different reactivity and performance characteristics.
N-Tert-butylbenzothiazole-2-sulphenamide: Similar in structure but with a tert-butyl group instead of a tetramethylbutyl group, leading to variations in its chemical behavior and applications.
Uniqueness
N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide is unique due to its specific molecular structure, which provides a balance of reactivity and stability. This makes it particularly effective as an accelerator in the vulcanization process, offering advantages such as faster curing times and improved mechanical properties of the final rubber products.
Propiedades
Número CAS |
36930-73-1 |
|---|---|
Fórmula molecular |
C15H22N2S2 |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
N-(1,3-benzothiazol-2-ylsulfanyl)-2,4,4-trimethylpentan-2-amine |
InChI |
InChI=1S/C15H22N2S2/c1-14(2,3)10-15(4,5)17-19-13-16-11-8-6-7-9-12(11)18-13/h6-9,17H,10H2,1-5H3 |
Clave InChI |
XKIDASBNXGXGLR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)NSC1=NC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12680230.png)


